

Application Note: [C3MPr]NTf2 for CO2 Capture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **[C3MPr]NTf2**

Cat. No.: **B1592958**

[Get Quote](#)

Introduction

The rising concentration of atmospheric carbon dioxide (CO2), primarily from the combustion of fossil fuels, is a significant contributor to global climate change.^[1] Carbon Capture, Utilization, and Storage (CCUS) is a critical suite of technologies for mitigating CO2 emissions from industrial sources such as power plants and manufacturing facilities.^{[1][2]} While aqueous amine solutions are the current industry standard for CO2 capture, they suffer from drawbacks including high energy requirements for regeneration, solvent degradation, and corrosivity.^{[3][4]}

Ionic liquids (ILs) have emerged as a promising class of solvents for CO2 capture due to their unique properties, including negligible vapor pressure, high thermal stability, and the ability to be structurally tailored for specific applications. This application note focuses on 1-Methyl-3-propylimidazolium bis(trifluoromethylsulfonyl)imide, **[C3MPr]NTf2**, an imidazolium-based ionic liquid, and outlines its application in post-combustion CO2 capture.

Mechanism of CO2 Capture in **[C3MPr]NTf2**

The capture of CO2 in aprotic ionic liquids like **[C3MPr]NTf2** is predominantly a physical absorption process.^[5] The CO2 molecules are physically dissolved in the free volume between the ions of the liquid. This interaction is reversible, which is a key characteristic for an efficient capture solvent, allowing for the release of CO2 and regeneration of the IL with relatively low energy input.

The solubility of CO2 in the ionic liquid is influenced by temperature and pressure, generally following Henry's Law at lower pressures.^{[6][7]} Key trends observed for similar ionic liquids

include:

- Effect of Pressure: CO₂ solubility increases with increasing CO₂ partial pressure.[6][8]
- Effect of Temperature: CO₂ solubility decreases as the temperature rises.[6][8]

This behavior allows for a "swing" process for capture and regeneration: CO₂ is absorbed at lower temperatures and/or higher pressures, and then desorbed (regenerating the solvent) at higher temperatures and/or lower pressures.

Quantitative Data

The following tables present typical performance data for CO₂ solubility in imidazolium-based ionic liquids with the bis(trifluoromethylsulfonyl)imide ([NTf₂]) anion, which are structurally similar to **[C₃MPr]NTf₂**. This data is provided for comparative purposes to illustrate the expected performance.

Table 1: CO₂ Solubility in Selected Imidazolium-Based [NTf₂] Ionic Liquids

Ionic Liquid	Temperature (K)	Pressure (MPa)	CO ₂ Solubility (mole fraction)
[emim][NTf ₂]	310	~1.3	~0.60
[bmim][NTf ₂]	313.15	1.0	~0.43
[hmim][NTf ₂]	298.15	~2.0	~0.65

| [omim][NTf₂] | 298.15 | ~2.0 | ~0.70 |

Data synthesized from multiple sources for comparison. [emim] = 1-ethyl-3-methylimidazolium, [bmim] = 1-butyl-3-methylimidazolium, [hmim] = 1-hexyl-3-methylimidazolium, [omim] = 1-octyl-3-methylimidazolium.[6][9]

Table 2: Henry's Law Constants (k_H) for CO₂ in [NTf₂] Ionic Liquids at 298.15 K

Ionic Liquid	kH (MPa)
[p(5)mpyrr][NTf2]	3.1
[bmim][NTf2]	3.5

| [P4441][NTf2] | 3.3 |

Lower Henry's Law constants indicate higher CO₂ solubility. Data from related ILs illustrates the range of expected values.[\[7\]](#)

Experimental Protocols

Protocol 1: Gravimetric Measurement of CO₂ Solubility

Objective: To quantitatively determine the solubility of CO₂ in **[C3MPr]NTf2** across a range of temperatures and pressures by measuring the mass uptake of the gas.

Apparatus:

- High-pressure thermogravimetric analyzer (TGA) or a magnetic suspension balance.[\[6\]](#)
- High-purity CO₂ and N₂ gas cylinders with pressure regulators.
- Vacuum pump.
- Temperature control system (e.g., circulating fluid bath or furnace).

Procedure:

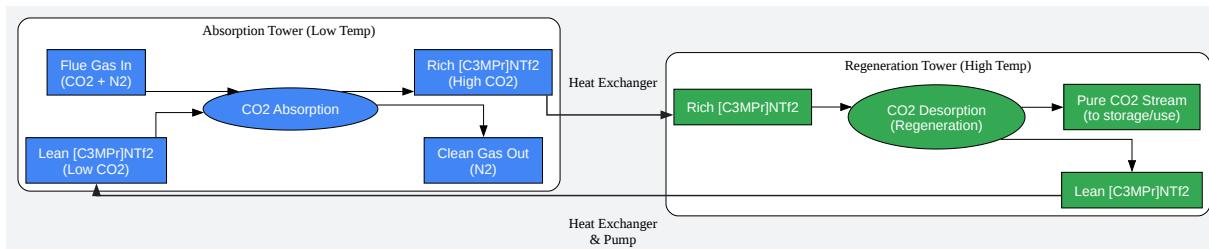
- Sample Preparation: Place a known mass (typically 50-100 mg) of **[C3MPr]NTf2** into the sample crucible of the analyzer.
- Degassing: Heat the sample to ~373 K under high vacuum for several hours to remove any absorbed water and other volatile impurities. Continue until the sample weight is constant.[\[6\]](#)
- Isotherm Generation: a. Set the desired temperature for the experiment (e.g., 298 K). Allow the system to equilibrate. b. Introduce CO₂ into the sample chamber at a low pressure (e.g.,

0.1 MPa). c. Record the increase in sample mass over time. The measurement is complete when the mass stabilizes, indicating equilibrium has been reached. d. Increase the CO₂ pressure in a stepwise manner, allowing the sample to reach equilibrium at each step. Record the final mass at each pressure point. e. Continue this process up to the desired maximum pressure.

- Data Analysis: a. Convert the mass uptake of CO₂ at each equilibrium point to the mole fraction of CO₂ dissolved in the ionic liquid. b. Plot the mole fraction of CO₂ as a function of pressure to generate a solubility isotherm.
- Repeat: Repeat steps 3 and 4 at different temperatures (e.g., 313 K, 333 K) to study the effect of temperature on solubility.

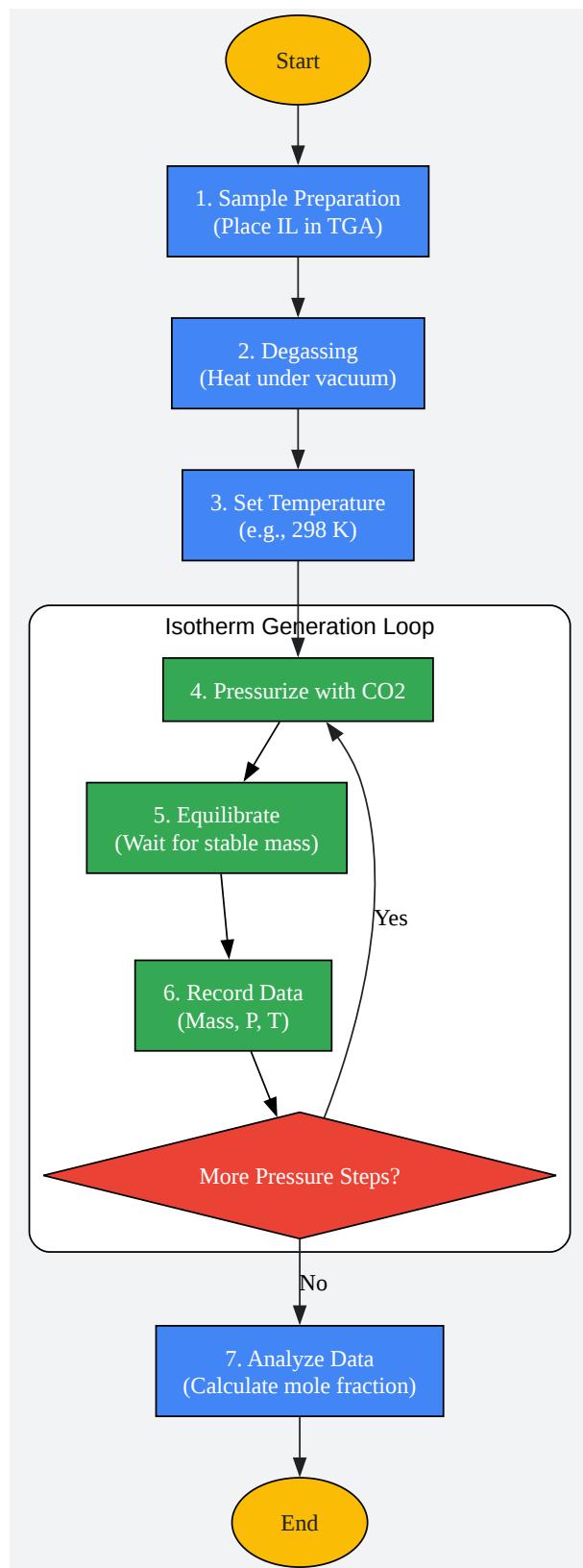
Protocol 2: Regeneration of CO₂-Saturated **[C₃MPr]NTf₂**

Objective: To quantify the release of CO₂ from the ionic liquid and assess its regeneration efficiency using temperature swing and/or vacuum swing methods.


Apparatus: Same as Protocol 1.

Procedure:

- Saturation: Begin with a sample of **[C₃MPr]NTf₂** that has been saturated with CO₂ at a known temperature and pressure, following the procedure in Protocol 1.
- Regeneration Strategy:
 - Temperature Swing Adsorption (TSA): a. Reduce the CO₂ pressure to a low, constant value (e.g., atmospheric pressure). b. Increase the temperature in a controlled ramp (e.g., 5 K/min) to a target regeneration temperature (e.g., 353 K). c. Record the decrease in sample mass as CO₂ is desorbed. The process is complete when the mass stabilizes at the higher temperature.
 - Vacuum Swing Adsorption (VSA): a. Maintain a constant temperature (the same as the absorption temperature). b. Evacuate the sample chamber using the vacuum pump. c. Record the decrease in mass as the pressure is reduced. The process is complete when the mass stabilizes under vacuum.


- Data Analysis: a. Calculate the total mass of CO₂ desorbed during the regeneration step. b. Determine the regeneration efficiency by comparing the initial mass of absorbed CO₂ to the mass of desorbed CO₂. c. Multiple absorption-desorption cycles can be performed to assess the long-term stability of the ionic liquid.

Visualizations

[Click to download full resolution via product page](#)

Caption: A logical workflow of a typical CO₂ capture and regeneration cycle using an ionic liquid solvent.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gravimetric measurement of CO₂ solubility in [C₃MPr]NTf₂.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Review on CO₂ Absorption using Chemical Solvents at Low and High CO₂ Partial Pressure Conditions in a Packed Column [openchemicalengineeringjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbon Dioxide Solubility in Three Bis Tri (Fluoromethylsulfonyl) Imide-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: [C₃MPr]NTf₂ for CO₂ Capture]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592958#application-of-c3mpr-ntf2-in-co2-capture\]](https://www.benchchem.com/product/b1592958#application-of-c3mpr-ntf2-in-co2-capture)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com